5-[(4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[4-[2-(3-nitrophenyl)-2-oxoethoxy]carbonylanilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O8/c23-17(14-3-1-4-16(11-14)22(28)29)12-30-20(27)13-7-9-15(10-8-13)21-18(24)5-2-6-19(25)26/h1,3-4,7-11H,2,5-6,12H2,(H,21,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEVPCNKFPWJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148979 | |
| Record name | 1-[2-(3-Nitrophenyl)-2-oxoethyl] 4-[(4-carboxy-1-oxobutyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207326-94-0 | |
| Record name | 1-[2-(3-Nitrophenyl)-2-oxoethyl] 4-[(4-carboxy-1-oxobutyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207326-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(3-Nitrophenyl)-2-oxoethyl] 4-[(4-carboxy-1-oxobutyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[(4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid is a complex organic compound notable for its unique structural features, which include a pentanoic acid backbone, a nitrophenyl group, and an ethoxycarbonyl moiety. These components contribute significantly to its biological activity and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C20H18N2O8, with a molecular weight of 414.4 g/mol. Its structure includes several functional groups that enhance its reactivity and interaction with biological targets. The nitrophenyl group is particularly important, as it can affect the compound's solubility and biological interactions.
The biological activity of this compound is influenced by its ability to undergo various chemical reactions due to its functional groups. These reactions may include:
- Hydrolysis : The carboxylic acid group can react with water, potentially releasing biologically active metabolites.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, suggesting potential applications in drug design.
Understanding these mechanisms is crucial for determining the compound's therapeutic potential and safety profile.
Biological Activities
Research into the specific biological activities of this compound is limited; however, structural analogs indicate various pharmacological effects, including:
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial strains.
- Anti-inflammatory Effects : Some derivatives exhibit potential in reducing inflammation markers.
Comparative Analysis with Structural Analogues
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes relevant analogs and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid | Contains a nitrophenyl group | Antimicrobial properties |
| 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid | Methylamino substitution | Potential anti-inflammatory effects |
| N-[4-(Nitrophenyl)]glycine | Simpler structure with nitrophenyl | Known for enzyme inhibition |
These comparisons highlight the unique aspects of this compound, particularly its ethoxycarbonyl moiety, which may enhance its solubility and biological interactions compared to simpler analogs.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds provides insight into potential applications:
- Antagonism of CCK Receptors : Similar compounds have been shown to act as antagonists at CCK-A and CCK-B receptors. For instance, derivatives of 4-benzamido-5-oxopentanoic acid have been studied for their ability to inhibit gastric acid secretion in vivo, suggesting that structural modifications can lead to significant pharmacological effects .
- Inhibition Studies : Research has indicated that certain derivatives exhibit varying affinities for different receptor types, which could be relevant for developing targeted therapies .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, and molecular properties:
*Calculated based on molecular formula.
Key Trends in Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (EWGs):
- The target compound’s 3-nitrophenyl group enhances polarity and may improve binding to hydrophobic pockets or participate in charge-transfer interactions. Comparable nitro-containing compounds (e.g., 3-nitrophenyl derivatives in ) demonstrated potent anticancer activity, suggesting the nitro group’s role in cytotoxicity or enzyme inhibition .
- In contrast, fluorophenyl analogs () act as bioisosteres, balancing lipophilicity and electronic effects for receptor binding .
Similar linkers in spiroglumide derivatives () were critical for CCKB receptor selectivity, with dichlorobenzamido groups boosting potency 70–170-fold .
Amino Acid Backbone Variations: Glutamic acid analogs with sulfonamido substituents () showed enhanced anticancer activity compared to unmodified backbones, likely due to improved membrane permeability or metabolic stability .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components:
- Glutamic acid backbone : Provides the carboxylic acid and α-amino groups.
- 4-Aminophenyl carbonate ester : Forms the central amide linkage.
- 2-(3-Nitrophenyl)-2-oxoethoxy carbonyl group : Introduces the aromatic nitro and ketone functionalities.
Retrosynthetic disconnections suggest two viable pathways:
Synthetic Methodologies
Pathway A: Isocyanate-Mediated Coupling
Step 1: Synthesis of 4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl Isocyanate
- 3-Nitroacetophenone glycolic acid ester is synthesized by reacting 3-nitroacetophenone with glycolic acid under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to RT, 12 h).
- Chlorocarbonylation : The ester is treated with phosgene (1.2 eq) in dichloromethane (DCM) at −20°C to yield the acyl chloride intermediate.
- Isocyanate formation : Reaction with sodium azide (1.5 eq) in acetone/water (4:1) at 50°C for 6 h, followed by Curtius rearrangement under thermal conditions (80°C, vacuum), generates the isocyanate.
Step 2: Coupling with Glutamic Acid
- The isocyanate (1.0 eq) is added dropwise to a solution of L-glutamic acid (1.1 eq) in anhydrous DMF containing triethylamine (2.0 eq). The reaction proceeds at 0°C for 2 h, followed by 24 h at RT. Crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1) to yield the title compound (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 26 h |
| Yield | 68% |
| Purity (HPLC) | 98.2% |
| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |
Pathway B: Stepwise Esterification-Amide Bond Formation
Step 1: Synthesis of 2-(3-Nitrophenyl)-2-oxoethyl Chloroformate
- Glycolic acid coupling : 3-Nitroacetophenone (1.0 eq) reacts with glycolic acid (1.2 eq) using DCC (1.3 eq) and DMAP (0.1 eq) in DCM (0°C → RT, 12 h).
- Chloroformate activation : The resulting ester is treated with oxalyl chloride (2.0 eq) in DCM with catalytic DMF (1 drop) at 0°C for 2 h.
Step 2: Esterification of 4-Aminobenzoic Acid
- The chloroformate (1.1 eq) is added to 4-aminobenzoic acid (1.0 eq) in pyridine/DCM (1:4) at 0°C. After stirring for 24 h, the mixture is diluted with HCl (1M), extracted with DCM, and purified via recrystallization (EtOH/H₂O) to yield 4-{[2-(3-nitrophenyl)-2-oxoethoxy]carbonyl}benzoic acid (82% yield).
Step 3: Amide Bond Formation with Glutamic Acid
- EDCI (1.2 eq) and HOBt (1.2 eq) are added to a solution of the benzoic acid derivative (1.0 eq) and L-glutamic acid (1.1 eq) in DMF. The reaction proceeds at RT for 18 h, followed by purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) to afford the final product (74% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 42 h (total) |
| Yield | 74% |
| Purity (HPLC) | 99.1% |
| Characterization | IR, $$ ^1H $$ NMR, LC-MS |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Characterization and Analytical Data
Spectroscopic Properties
- $$ ^1H $$ NMR (500 MHz, DMSO-$$ d_6 $$) : δ 8.72 (s, 1H, NH), 8.41–8.38 (m, 2H, Ar-H), 7.89–7.86 (m, 2H, Ar-H), 5.21 (s, 2H, OCH₂CO), 4.12 (t, $$ J = 6.5 $$ Hz, 1H, α-CH), 2.45–2.32 (m, 2H, β-CH₂), 2.12–2.04 (m, 2H, γ-CH₂).
- IR (KBr) : 3340 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asym).
Chromatographic Purity
| Method | Conditions | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC (C18) | MeCN/H₂O (60:40), 1 mL/min | 12.7 | 99.1 |
| UPLC (HILIC) | ACN/50 mM NH₄OAc (70:30) | 8.4 | 98.6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
